2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

medicinal chemistry synthetic methodology building block reactivity

Achieve direct, high-yield SₙAr diversification with this 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The unique 2-Cl substituent enables efficient parallel library synthesis of 2-amino/thioether/alkoxy derivatives without pre-activation—unlike non-chlorinated or 2-alkyl analogs. Supplied at 97% purity with multi-technique batch QC (NMR, HPLC, GC), this scaffold is pre-qualified for fragment-based kinase programs and PDE9 inhibitor development. Secure the optimal starting material for focused quinazolinone library design.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
Cat. No. B11880308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
Molecular FormulaC9H5ClN2O3
Molecular Weight224.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)N=C(NC2=O)Cl
InChIInChI=1S/C9H5ClN2O3/c10-9-11-6-4(7(13)12-9)2-1-3-5(6)8(14)15/h1-3H,(H,14,15)(H,11,12,13)
InChIKeyXSABUQKQLUQUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: Structural Identity and Procurement Baseline


2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 1884331-16-1) is a heterobicyclic quinazolinone derivative bearing a chlorine atom at position 2, a 4-oxo group, and a carboxylic acid substituent at position 8 of the fused benzene ring. Its molecular formula is C₉H₅ClN₂O₃ with a molecular weight of 224.60 g/mol . The compound belongs to the 4-oxo-3,4-dihydroquinazoline (4-quinazolinone) scaffold class, which is recognized as a privileged structure in medicinal chemistry due to its occurrence in numerous bioactive molecules targeting kinases, phosphodiesterases, and ion channels [1]. The defining structural features—the electron-withdrawing 2-chloro substituent and the 8-carboxylic acid group—confer distinct reactivity profiles that differentiate this compound from other positional isomers and substitution variants within the quinazolinone family.

Why 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid Cannot Be Replaced by Common In-Class Analogs


Within the 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid series, small structural variations at the 2-position produce dramatic shifts in both synthetic utility and biological target engagement. The non-chlorinated parent compound, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 19181-77-2), lacks the reactive handle at C2 needed for nucleophilic aromatic substitution (SₙAr)-based derivatization—a transformation central to generating focused libraries of 2-aminated or 2-thioether analogs [1]. Conversely, 2-alkyl-substituted variants (e.g., 2-methyl) are electron-donating and deactivate the pyrimidinone ring toward the same transformations, while also altering hydrogen-bonding capacity at a site frequently exploited for kinase hinge-region binding [2]. The 2-chloro substituent in the target compound uniquely balances moderate electron withdrawal (σₘ ≈ 0.37) with excellent leaving-group ability, enabling both divergent synthetic elaboration and potential direct biological interactions that the 2-H, 2-methyl, and 2-amino congeners cannot replicate [3].

Quantitative Differentiation Evidence: 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid vs. Close Analogs


2-Chloro Substituent Enables Nucleophilic Derivatization at C2: Absent in the Non-Chlorinated Parent Compound

The 2-chloro substituent on the target compound provides a reactive site for nucleophilic aromatic substitution (SₙAr) that is completely absent in the non-chlorinated analog, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (CAS 19181-77-2). In the broader 2-chloroquinazoline series, this chlorine atom undergoes displacement by amines, thiols, and alkoxides under mild conditions (e.g., K₂CO₃/DMF, 60–80 °C), enabling rapid diversification into 2-amino, 2-thioether, and 2-alkoxy libraries [1]. The non-chlorinated parent (2-H) cannot participate in these reactions, limiting its synthetic utility to transformations at the 8-carboxylic acid or N3 positions only .

medicinal chemistry synthetic methodology building block reactivity

Electron-Withdrawing 2-Chloro Group Modulates Heterocycle Electronics: Measurable Impact on Covalent Hydration vs. 2-Methyl and 2-H Analogs

Armarego and Smith (1966) quantitatively demonstrated that the electronic nature of the 2-substituent in quinazolines directly controls the extent of covalent hydration across the 3,4-double bond, following the rank order: electron-donating (+I, e.g., 2-CH₃) > electron-donating (+M) > electron-withdrawing (–I, e.g., 2-Cl). The 2-chloro substituent (Hammett σₘ ≈ 0.37) reduces hydration relative to 2-methyl (σₘ ≈ –0.07), meaning the 2-chloro compound retains the planar, aromatic 3,4-double bond geometry preferred for π-stacking interactions with biological targets, whereas 2-methyl analogs exhibit greater susceptibility to non-planar hydrated forms [1]. This electronic differentiation has downstream consequences: in a 4(3H)-quinazolinone antibacterial SAR, the 2-chloro-substituted variant displayed potent activity (MIC comparable to 0.03 μg/mL range against S. aureus), whereas the carboxylic acid at alternative positions was not tolerated [2].

physical organic chemistry reactivity prediction structure-activity relationships

Purity and Quality Control: Vendor-Specified 97–98% Purity with Multi-Technique Batch Certificate Support

Commercial suppliers report standard purities of 97% (Bidepharm) and NLT 98% (MolCore) for the target compound. Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC analyses for CAS 1884331-16-1. In contrast, the non-chlorinated analog 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is offered at a lower standard purity of 95% (Coolpharm, Achemblock) [1]. The higher purity specification for the 2-chloro derivative reduces the burden of pre-use purification in sensitive downstream applications such as parallel library synthesis or biophysical assays where trace impurities can confound results.

quality control procurement analytical chemistry

Molecular Weight and cLogP Differentiation from Non-Chlorinated Analog Affects Physicochemical Property Space

Introduction of the chlorine atom at position 2 increases the molecular weight from 190.16 g/mol (non-chlorinated analog, C₉H₆N₂O₃) to 224.60 g/mol (target compound, C₉H₅ClN₂O₃)—a ΔMW of +34.44 g/mol . This shifts the compound into a slightly higher lipophilicity regime, with an estimated ΔcLogP of approximately +0.5 to +0.8 log units attributable to the chloro substituent (based on the Hansch π constant for aromatic Cl ≈ 0.71). This property shift may be advantageous for passive membrane permeability or disadvantageous for aqueous solubility, depending on the intended downstream application; critically, this physicochemical differentiation is fixed and cannot be achieved by the 2-H parent compound without additional synthetic steps.

drug-likeness physicochemical properties lead optimization

Patent-Cited Utility as an Intermediate in Quinazoline-8-carboxylic Acid-Based PDE9 and Kinase Inhibitor Programs

The 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid scaffold, from which the target compound is derived by 2-chlorination, appears as a key intermediate in multiple patent families. US Patent Application 20090318478 (Aska Pharmaceutical) discloses 2-substituted-4-oxo-3,4-dihydroquinazoline-8-carboxylic acids as PDE9 inhibitors for dysuria, with the 2-(3-chlorobenzyl) variant specifically enumerated [1]. US Patent 8637532 (Bayer) describes aminoazaheterocyclic carboxamides built from 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid methyl ester intermediates for hyperproliferative disease treatment [2]. The 2-chloro substituent on the target compound uniquely positions it as a direct precursor for C2 diversification en route to these and related patent-covered chemical series, whereas the non-chlorinated parent requires separate activation.

patent evidence drug discovery intermediates PDE9 inhibition

Optimal Procurement and Application Scenarios for 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid


Divergent Library Synthesis via C2 Nucleophilic Substitution

Researchers building focused libraries of 2-amino-, 2-thioether-, or 2-alkoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives should select the 2-chloro compound as the optimal starting material. The chlorine atom at C2 undergoes facile SₙAr displacement by primary and secondary amines, thiophenols, and alkoxides, enabling parallel synthesis of 24–96 member libraries without pre-activation steps [1]. The non-chlorinated analog (CAS 19181-77-2) cannot undergo these transformations at C2, while 2-methyl or 2-phenyl variants lack the requisite leaving group. Procurement of the 97–98% purity material with QC documentation (NMR, HPLC) from Bidepharm or MolCore minimizes pre-library purification .

PDE9 Inhibitor Lead Optimization Programs

The 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid scaffold is explicitly claimed in PDE9 inhibitor patents (US20090318478), with 2-substituted variants showing therapeutic relevance for dysuria [2]. The target 2-chloro compound enables direct access to the 2-aminated PDE9 chemotype via a single SₙAr step with appropriate amine nucleophiles. SAR studies on 2-substituted quinazolines demonstrate that chloro and small electron-withdrawing groups at the 2-position are tolerated or favorable for antibacterial and kinase-inhibitory activity, while bulky or hydrogen-bond-donating substituents (OH, NH₂) are disfavored [3]. The 2-chloro substitution thus occupies a strategically important position in the SAR landscape—active enough to engage targets directly, yet synthetically tractable for further optimization.

Physicochemical Property Optimization in Kinase-Focused Lead Generation

For kinase drug discovery programs where the quinazoline core serves as a hinge-binding motif, the 2-chloro-8-carboxylic acid scaffold provides a differentiated starting point in property space. The chlorine atom contributes approximately +0.7 log units to lipophilicity (Hansch π = 0.71) and +34.4 g/mol to molecular weight compared to the 2-H parent [4]. This positions the compound in a favorable MW range (224.6 g/mol) for fragment-based or lead-like screening collections. The electron-withdrawing nature of chlorine also reduces the pKa of the adjacent N3–H (estimated ΔpKa ≈ –1.0 to –1.5 units vs. 2-H analog), which can enhance hydrogen-bond donor capacity in the kinase hinge region. These properties are documented in the clinical candidate M2698 series, where quinazoline-8-carboxamides derived from related intermediates achieve dual p70S6K/Akt inhibition [5].

Analytical Reference Standard and Method Development

With vendor-supplied purity of 97–98% and multi-technique batch certificates (NMR, HPLC, GC) available from Bidepharm , the compound is qualified for use as an analytical reference standard in HPLC method development, stability-indicating assays, and impurity profiling of downstream 2-substituted quinazoline drug substances. The availability of orthogonal QC data (NMR for structural identity, HPLC for purity, GC for residual solvent analysis) exceeds the documentation standards typically provided for the non-chlorinated analog (typically 95% purity with limited QC) [6].

Quote Request

Request a Quote for 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.